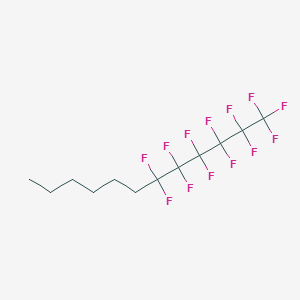
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is part of the perfluoroalkane family, known for their stability and resistance to degradation.
Preparation Methods
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane typically involves the fluorination of dodecane. This can be achieved through direct fluorination using elemental fluorine under controlled conditions. Industrial production methods often employ electrochemical fluorination, where dodecane is subjected to an electric current in the presence of hydrogen fluoride, resulting in the substitution of hydrogen atoms with fluorine atoms.
Chemical Reactions Analysis
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane is known for its chemical inertness due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: This compound is resistant to oxidation due to the stability of the carbon-fluorine bonds.
Reduction: Reduction reactions are rare and typically require harsh conditions.
Substitution: Nucleophilic substitution can occur, but it requires strong nucleophiles and elevated temperatures.
Common reagents used in these reactions include strong bases and nucleophiles such as sodium amide and potassium tert-butoxide. The major products formed from these reactions are typically other fluorinated compounds with slight modifications to the carbon chain.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane has several applications in scientific research:
Chemistry: It is used as a solvent for highly reactive species and in the synthesis of other fluorinated compounds.
Biology: Its inert nature makes it useful in biological studies where non-reactive environments are required.
Medicine: It is explored for use in drug delivery systems due to its stability and ability to form stable emulsions.
Industry: It is used in the production of fluoropolymers and as a heat transfer fluid in specialized applications.
Mechanism of Action
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane is primarily based on its physical properties rather than chemical reactivity. Its high stability and low surface energy make it an excellent barrier material. In biological systems, it does not interact significantly with cellular components, making it useful for creating inert environments.
Comparison with Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorododecane can be compared with other perfluorinated compounds such as:
Perfluorohexane: Similar in stability but with a shorter carbon chain.
Perfluorooctane: Also highly stable but with different physical properties due to chain length.
Perfluorodecalin: Known for its use in oxygen transport in medical applications.
The uniqueness of this compound lies in its specific chain length and the resulting balance of physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
69125-80-0 |
|---|---|
Molecular Formula |
F(CF2)6(CH2)6H C12H13F13 |
Molecular Weight |
404.21 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorododecane |
InChI |
InChI=1S/C12H13F13/c1-2-3-4-5-6-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2-6H2,1H3 |
InChI Key |
UXOMJEKWJPXIKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















